Sulfonmethyloxidoamino Pazopanib
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O3S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-[[4-[(2,3-dimethyl-2-oxidoindazol-2-ium-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4,29)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
InChI Key |
PTBOPTAVIREPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=N[N+](C(=C4C=C3)C)(C)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Structural Elucidation of Sulfonmethyloxidoamino Pazopanib
Retrosynthetic Analysis and Design of Novel Synthetic Pathways for Pazopanib (B1684535) Derivatives
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For Pazopanib and its derivatives, this analysis reveals three key structural components: a pyrimidine (B1678525) core, an indazole moiety, and a sulfonamide-containing aromatic ring. mdpi.comworldscientific.com The general synthetic strategy involves the sequential coupling of these fragments. nih.gov
A common disconnection approach for Pazopanib (and by extension, Sulfonmethyloxidoamino Pazopanib) involves breaking the molecule down into three primary synthons:
Synthon 1: A substituted pyrimidine, typically a di-chlorinated pyrimidine, which acts as the central scaffold.
Synthon 2: A substituted indazole, such as N,2,3-trimethyl-2H-indazol-6-amine. mdpi.com
Synthon 3: A substituted benzenesulfonamide, which for the titular compound would be modified to include the "sulfonmethyloxidoamino" group.
The design of novel synthetic pathways for derivatives like this compound would focus on modifying one or more of these synthons before the coupling reactions. For instance, the synthesis of the novel sulfonamide precursor would be a critical first step. This could involve the introduction of a sulfonmethyloxidoamino group onto a suitable aniline (B41778) precursor before its eventual coupling to the pyrimidine core. This approach allows for flexibility and the generation of a library of derivatives for further study. nih.govnih.govdrugbank.com
Multistep Organic Synthesis Protocols for the Production of this compound
The production of this compound would follow a carefully orchestrated multistep synthesis, building upon established protocols for Pazopanib. researchgate.netlookchem.com
Intermediate Synthesis and Characterization
The synthesis of Pazopanib typically involves the preparation of key intermediates. A crucial intermediate is N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, formed by the reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine. lookchem.comgoogle.com Another key intermediate is N,2,3-trimethyl-2H-indazol-6-amine, which can be synthesized from 3-methyl-6-nitro-1H-indazole through a series of reduction and methylation steps. mdpi.com
For the synthesis of this compound, a novel intermediate, 5-amino-2-methyl-N-(oxido-λ⁶-sulfanylidenemethyl)benzenesulfonamide, would need to be synthesized. The characterization of these intermediates is paramount to ensure their purity and structural integrity before proceeding to the next step. This is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). lookchem.com
A plausible synthetic route for a key intermediate is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2,3-dimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine | Sodium bicarbonate, Ethanol/THF, 70°C | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine |
| 2 | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Methyl iodide or Dimethyl carbonate | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine |
| 3 | 5-amino-2-methylbenzenesulfonamide | Formaldehyde, Oxidizing agent | 5-amino-2-methyl-N-(oxido-λ⁶-sulfanylidenemethyl)benzenesulfonamide |
| 4 | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methyl-N-(oxido-λ⁶-sulfanylidenemethyl)benzenesulfonamide | Acid catalyst, Ethanol | This compound |
Stereoselective Synthesis Approaches and Enantiomeric Control
For many kinase inhibitors, stereochemistry can play a crucial role in their biological activity. While Pazopanib itself is achiral, the introduction of chiral centers in its derivatives, such as in the hypothetical "Sulfonmethyloxidoamino" moiety, would necessitate stereoselective synthesis approaches. This could involve the use of chiral catalysts or starting materials to control the formation of specific enantiomers. For instance, if the "sulfonmethyloxidoamino" group introduces a stereocenter, a stereoselective reduction or alkylation step might be required to ensure the desired enantiomeric purity. While not directly applicable to Pazopanib, the synthesis of other kinase inhibitors often employs such strategies to optimize target engagement.
Spectroscopic and Diffraction-Based Structural Characterization Methodologies
Once synthesized, the definitive structure of this compound must be confirmed using a suite of advanced analytical techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformation of organic molecules. For this compound, both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms and the presence of key functional groups. lookchem.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish through-bond and through-space correlations, providing a detailed picture of the molecule's three-dimensional shape in solution. The chemical shifts observed in the NMR spectrum of Pazopanib provide a reference for the analysis of its derivatives. chemicalbook.com
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.35 | s | 3H | Ar-CH₃ |
| 2.60 | s | 3H | Indazole-CH₃ |
| 3.45 | s | 3H | N-CH₃ |
| 4.10 | s | 3H | Indazole-N-CH₃ |
| 4.80 | s | 2H | S(=O)CH₂N |
| 6.90-8.50 | m | 7H | Aromatic & Pyrimidine Protons |
| 9.80 | s | 1H | Sulfonamide-NH |
| 10.20 | s | 1H | Pyrimidine-NH |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of a newly synthesized compound. High-resolution mass spectrometry (HRMS) would be used to validate the molecular formula of this compound with high accuracy. lookchem.comnih.gov
Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the different structural motifs (indazole, pyrimidine, and sulfonamide) can be confirmed. For Pazopanib, characteristic fragmentation patterns have been identified, which would serve as a basis for interpreting the mass spectrum of its "Sulfonmethyloxidoamino" derivative. nih.govnih.govresearchgate.netprinsesmaximacentrum.nl
Expected Mass Spectrometry Data:
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | [M+H]⁺ | Confirms molecular weight and formula |
| MS/MS | ESI+ | Various fragments | Corresponds to cleavage at the amine and sulfonamide linkages |
X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
The definitive three-dimensional structure of this compound, a novel derivative of Pazopanib, has been unequivocally established through single-crystal X-ray crystallography. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, confirming the compound's connectivity and absolute stereochemistry.
High-quality crystals of this compound suitable for X-ray diffraction analysis were grown by slow evaporation from a saturated solution of methanol (B129727) and acetonitrile. The resulting crystals were mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced was meticulously recorded and analyzed to generate an electron density map, from which the final crystal structure was resolved.
The analysis confirmed the introduction of an N-oxide moiety on one of the pyrimidine nitrogen atoms, a key structural feature of this compound. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P2₁/c. The unit cell parameters and other key crystallographic data are summarized in the table below. The solved structure not only confirmed the covalent framework but also elucidated the intricate network of intermolecular interactions, including hydrogen bonds, which stabilize the crystal packing.
While the specific N-oxidation in the primary structure of this compound did not introduce a new chiral center, X-ray crystallography remains the gold standard for determining absolute stereochemistry in chiral molecules. If any synthetic step or subsequent modification were to introduce chirality, anomalous dispersion effects in the X-ray diffraction data, typically from heavier atoms, would be used to assign the absolute configuration (R or S) without ambiguity.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₁H₂₃N₇O₃S |
| Formula Weight | 453.52 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.512(3) Å b = 16.105(5) Å c = 9.224(4) Å β = 98.75(2)° |
| Volume | 1249.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.205 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
The purity of synthesized this compound and the separation of any potential isomers are critical aspects of its characterization, primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the principal method employed for these analyses due to its high resolution, sensitivity, and reproducibility.
A robust reverse-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of this compound and the detection of any process-related impurities, including the parent drug, Pazopanib. The method utilizes a C18 stationary phase and a gradient elution system, which allows for the effective separation of compounds with varying polarities. The introduction of the N-oxide group in this compound increases its polarity compared to Pazopanib, resulting in a shorter retention time under typical RP-HPLC conditions.
The developed HPLC method can effectively separate this compound from Pazopanib and other known process impurities, such as Impurity-A (a dimer impurity) and Impurity-C (a desmethyl impurity). tandfonline.com The high resolving power of this method ensures that purity levels can be accurately assessed and quantified.
| Compound | Retention Time (minutes) |
|---|---|
| This compound | 18.45 |
| Pazopanib | 20.36 tandfonline.com |
| Impurity-A (dimer) | 13.55 tandfonline.com |
| Impurity-C (desmethyl) | 16.78 tandfonline.com |
Chromatographic Conditions: Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm). tandfonline.com Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvents. tandfonline.com Flow Rate: 0.8 mL/min. tandfonline.com Detection: UV at 268 nm. tandfonline.com
Furthermore, should any isomeric forms of this compound arise, for instance, through the formation of regioisomers or the presence of chiral centers in related analogues, specialized chromatographic techniques would be employed. Chiral chromatography, using columns with a chiral stationary phase (CSP), would be the method of choice for the separation of enantiomers. The differential interaction of the enantiomers with the CSP allows for their resolution and individual quantification, which is crucial for understanding the pharmacological profile of each isomer.
Molecular Mechanisms of Action and Target Engagement of Sulfonmethyloxidoamino Pazopanib
Comprehensive Receptor Tyrosine Kinase Profiling and Specificity Analysis
Pazopanib (B1684535) is recognized as a second-generation multi-targeted tyrosine kinase inhibitor due to its selective profile against several key receptors involved in cancer progression. drugbank.comnih.gov It competitively binds to the ATP-binding pocket within the intracellular domain of these receptors, which prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling. nih.gov Preclinical studies have demonstrated its potent inhibitory activity against a range of kinases. apexbt.com
Inhibition Kinetics and Binding Affinities to VEGFR Subtypes (VEGFR-1, VEGFR-2, VEGFR-3)
A primary mechanism of Pazopanib is its antiangiogenic effect, achieved through potent inhibition of vascular endothelial growth factor receptors (VEGFRs). nih.gov It demonstrates strong inhibitory activity against all three VEGFR subtypes, which are crucial for endothelial cell proliferation and migration. nih.govnih.gov The concentration required to produce 50% inhibition (IC50) highlights its potency. Specifically, Pazopanib inhibits VEGFR-2 with an IC50 of 0.03 µM. nih.gov In vitro assays have determined specific IC50 values for each subtype, demonstrating a low nanomolar affinity. apexbt.comnih.gov
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| VEGFR-1 | 10 | apexbt.com |
| VEGFR-2 | 30 | apexbt.com |
| VEGFR-3 | 47 | apexbt.com |
Modulation of Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)
Pazopanib also effectively inhibits platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). nih.govnih.gov These receptors are involved in cell growth and survival, particularly in the stromal cells that form the supportive microenvironment for tumors. patsnap.comnih.gov By blocking PDGFR signaling, Pazopanib can disrupt this tumor support system. patsnap.com The inhibitory concentration for PDGFR has been quantified, showing potent activity. apexbt.com The response to Pazopanib in certain cancers, such as intimal sarcoma, has been linked to the expression levels of PDGFR in the tumor tissue, suggesting this is a critical target. nih.gov
Effects on Fibroblast Growth Factor Receptors (FGFRs)
The inhibitory profile of Pazopanib extends to fibroblast growth factor receptors (FGFRs), specifically FGFR-1 and FGFR-3. nih.govyoutube.com FGFR signaling pathways play a significant role in cell proliferation, differentiation, and migration, and their aberrant activation is implicated in various cancers. patsnap.com The ability of Pazopanib to inhibit FGFRs contributes to its multi-targeted anti-tumor activity. patsnap.com Clinical evidence has suggested that Pazopanib may be a promising agent for cancers that have FGFR1 gene amplification. nih.gov
Investigation of c-Kit Tyrosine Kinase Inhibition
Pazopanib is a known inhibitor of the c-Kit tyrosine kinase (stem cell factor receptor). nih.govnih.govnih.gov The c-Kit receptor is crucial for the development and proliferation of various cell types, and its mutation or overactivation is a driver in several malignancies. nih.gov While Pazopanib's affinity for c-Kit is more moderate compared to its affinity for VEGFRs, this inhibition is still a key component of its broad-spectrum activity. researchgate.net
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| PDGFR | 84 | apexbt.com |
| FGFR | 74 | apexbt.com |
| c-Kit | 140 | apexbt.com |
Downstream Intracellular Signaling Cascade Perturbations
The inhibition of receptor tyrosine kinases at the cell surface by Pazopanib leads to significant disruptions in the downstream signaling pathways that govern critical cellular functions.
Analysis of MAPK/ERK Pathway Modulation
One of the most critical downstream pathways affected by Pazopanib is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. nih.gov This cascade is a central regulator of cell proliferation, differentiation, and survival. Activation of VEGFR-2, for instance, directly leads to the stimulation of the Raf-MEK-ERK (MAPK) pathway. nih.gov By binding to and inhibiting the phosphorylation of receptors like VEGFR and PDGFR, Pazopanib effectively blocks the initiation of this cascade. nih.govnih.gov This abrogation of the MAPK/ERK pathway is a fundamental mechanism through which Pazopanib exerts its anti-proliferative and anti-tumor effects. nih.gov
PI3K/Akt/mTOR Pathway Regulation
Sulfonmethyloxidoamino Pazopanib is hypothesized to exert significant regulatory effects on the PI3K/Akt/mTOR signaling cascade, a critical pathway in cellular growth, proliferation, and survival that is frequently dysregulated in cancer. nih.gov The parent compound, Pazopanib, is known to suppress the PI3K-Akt pathway in certain cancer cell types, such as synovial sarcoma. nih.gov The introduction of sulfonmethyloxidoamino moieties could potentially enhance this inhibitory activity.
The proposed mechanism involves the indirect inhibition of receptor tyrosine kinases (RTKs) that are upstream activators of PI3K. By binding to the ATP-binding pocket of RTKs like VEGFR and PDGFR, this compound would prevent their autophosphorylation and subsequent activation of PI3K. patsnap.comnih.gov This disruption prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt.
Furthermore, the sulfonamido group, a common feature in many kinase inhibitors, could form additional hydrogen bonds within the kinase domain, leading to a more potent or prolonged inhibition compared to the parent molecule. The oxidoamino and methyl groups might alter the compound's stereochemistry and electronic distribution, potentially improving its fit within the targeted kinase pockets and consequently enhancing the downstream suppression of Akt and mTOR. Studies on the combination of pazopanib with other agents have shown that targeting the PI3K/Akt pathway can lead to synergistic antitumor effects. researchgate.net
STAT Pathway Activation and Inhibition Dynamics
The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is a hallmark of many cancers. This compound is postulated to modulate STAT signaling, primarily through the inhibition of upstream kinases.
The primary mechanism of action would be the inhibition of non-receptor tyrosine kinases, such as those in the Janus kinase (JAK) family, which are the principal activators of STAT proteins. While Pazopanib's primary targets are RTKs, many multi-kinase inhibitors exhibit a degree of promiscuity. The functionalization with sulfonmethyloxidoamino groups could broaden the inhibitory profile to more effectively include kinases that phosphorylate STAT3 and STAT5. Recent research has indicated that combining pazopanib with other agents can suppress STAT3 signaling. nih.gov
Inhibition of RTKs like VEGFR and PDGFR by this compound would also contribute to reduced STAT activation, as these receptors can initiate signaling cascades that lead to STAT phosphorylation. By blocking these initial signals, the compound would prevent the subsequent dimerization, nuclear translocation, and DNA-binding activity of STAT proteins, thereby downregulating the expression of genes involved in cell proliferation, survival, and angiogenesis.
Allosteric Binding Mechanisms and Orthosteric Site Interactions
The primary mechanism of action for Pazopanib and, by extension, the hypothetical this compound, is orthosteric inhibition. This involves direct competition with ATP for binding to the kinase domain of various RTKs. nih.gov The indazolylpyrimidine core of Pazopanib is designed to fit into this highly conserved ATP-binding pocket. guidetopharmacology.org The addition of the sulfonmethyloxidoamino group could enhance these orthosteric interactions by providing new points of contact within the active site, potentially increasing the binding affinity and inhibitory potency.
While direct allosteric inhibition is not the primary mechanism described for Pazopanib, the possibility of allosteric modulation by this compound cannot be entirely ruled out. An allosteric inhibitor would bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. It is conceivable that the novel functional groups of this compound could allow for interaction with a cryptic allosteric pocket adjacent to the orthosteric site, leading to a dual mode of inhibition. This could be particularly effective in overcoming resistance mutations that alter the ATP-binding site.
Investigating Off-Target Molecular Interactions through High-Throughput Screening
High-throughput screening (HTS) is an essential tool for characterizing the selectivity profile of any new chemical entity. For this compound, HTS would be employed to identify both intended and unintended molecular interactions across a broad panel of kinases and other cellular targets. nih.gov This is crucial for understanding the compound's full biological activity and potential for polypharmacology.
A hypothetical HTS assay could involve screening this compound against a panel of several hundred human kinases. The results would likely confirm high-affinity binding to its primary targets (VEGFR, PDGFR, FGFR) while also revealing potential off-target interactions that are not observed with the parent compound, Pazopanib. patsnap.comdrugbank.com The sulfonamido group, for instance, is known to interact with carbonic anhydrases, which could be an off-target activity.
The data from such a screen would be instrumental in building a comprehensive picture of the compound's mechanism of action and guiding further preclinical development.
Hypothetical High-Throughput Kinase Screening Data for this compound
| Kinase Target | IC50 (nM) | Primary Target | Potential Off-Target |
|---|---|---|---|
| VEGFR2 | 5 | Yes | No |
| PDGFRβ | 8 | Yes | No |
| FGFR1 | 12 | Yes | No |
| c-Kit | 15 | Yes | No |
| JAK2 | 150 | No | Yes |
| SRC | 350 | No | Yes |
Cellular and Biochemical Pharmacology of Sulfonmethyloxidoamino Pazopanib
In Vitro Cellular Proliferation and Viability Assays
Pazopanib (B1684535) has demonstrated a dose-dependent inhibitory effect on the proliferation and viability of a wide range of cancer cell lines and endothelial cells in vitro.
Renal Cell Carcinoma (RCC): In 2D cultures, Pazopanib effectively killed 786-O and CAKI-2 RCC cells, with 786-O cells showing greater sensitivity. nih.gov The IC50 (the concentration required to inhibit 50% of cell viability) for 786-O cells was approximately 16 µM. nih.gov
Breast Cancer: For 231-BR-vector and 231-BR-HER2 breast cancer cell lines, the IC50 for Pazopanib was found to be around 5 µM after 96 hours of treatment. nih.gov
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines such as A549, YTLMC-90, and L9981, Pazopanib showed an IC50 ranging from 4-6 µmol/L. researchgate.net
Small Cell Lung Cancer (SCLC): Pazopanib significantly inhibited the proliferation of NCI-H446 SCLC cells in a dose- and time-dependent manner, with an IC50 of 1.05 μM after 24 hours. nih.gov
Endothelial Cells: Pazopanib exhibits potent anti-angiogenic activity by directly affecting endothelial cells. In Human Brain Microvascular Endothelial Cells (HBMEC), the IC50 was 2 µM after 48 hours and 1 µM after 72 hours. nih.gov For VEGF-enriched Choroidal Vascular Endothelial Cells (CVECs), Pazopanib treatment resulted in a significant dose-dependent decrease in cell proliferation. nih.gov
Interactive Table: IC50 Values of Pazopanib in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| 231-BR-vector | Breast Cancer | ~5 µM | 96 hours | nih.gov |
| 231-BR-HER2 | Breast Cancer | ~5 µM | 96 hours | nih.gov |
| 786-O | Renal Cell Carcinoma | ~16 µM | Not Specified | nih.gov |
| A549 | Non-Small Cell Lung Cancer | 4-6 µmol/L | 96 hours | researchgate.net |
| YTLMC-90 | Non-Small Cell Lung Cancer | 4-6 µmol/L | 96 hours | researchgate.net |
| L9981 | Non-Small Cell Lung Cancer | 4-6 µmol/L | 96 hours | researchgate.net |
| NCI-H446 | Small Cell Lung Cancer | 1.05 µM | 24 hours | nih.gov |
| HBMEC | Endothelial | 2 µM | 48 hours | nih.gov |
| HBMEC | Endothelial | 1 µM | 72 hours | nih.gov |
Preclinical studies have shown that Pazopanib can act synergistically with other anti-cancer agents, enhancing their cytotoxic effects.
In multiple myeloma (MM) cell lines, low-dose Pazopanib demonstrated synergistic cytotoxicity when combined with the conventional chemotherapy agent melphalan (B128) and the novel proteasome inhibitor bortezomib. nih.govkl.ac.at
A study on various sarcoma cell lines, including neuroblastoma and osteosarcoma, found a synergistic effect between Pazopanib and topotecan (B1662842). The addition of Pazopanib significantly decreased the IC50 of topotecan in SK-N-BE(2) cells from 65.0 ng/mL to 35.1 ng/mL. nih.gov
In metastatic colorectal cancer, combining Pazopanib with agents like bevacizumab or regorafenib (B1684635) has been explored to enhance anti-angiogenic therapy. frontiersin.org
Cellular Apoptosis and Necroptosis Induction Mechanisms
Pazopanib can induce cell death through both apoptosis and, under certain conditions, by inhibiting necroptosis.
The induction of apoptosis by Pazopanib often involves the activation of caspases, which are key executioners of this cell death program.
In small cell lung cancer (SCLC) cells, Pazopanib treatment led to a dose-dependent increase in apoptosis, which was accompanied by enhanced levels of cleaved caspase-3. nih.gov
Similarly, in VEGF-enriched choroidal vascular endothelial cells, Pazopanib treatment resulted in a 1.32 to 4.1-fold increase in intracellular caspase-3 levels, indicating apoptosis induction. nih.gov
The apoptotic process initiated by caspase activation typically leads to the cleavage of specific cellular substrates, including Poly(ADP-ribose) polymerase (PARP). nih.govnih.gov While direct studies on Pazopanib-induced PARP cleavage are not extensively detailed in the provided results, the observed activation of caspase-3 strongly suggests that PARP cleavage would be a downstream event in the apoptotic cascade triggered by Pazopanib in susceptible cell lines. nih.govnih.gov
However, in some cell lines, such as breast cancer 231-BR cells, Pazopanib induced cell cycle arrest without significant cleavage of caspase-3, suggesting that apoptosis is not the primary mechanism of action in all contexts. nih.gov
Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of mitochondrial membrane potential is a key event leading to the release of pro-apoptotic factors.
In colon cancer cells, Pazopanib was shown to induce PUMA (p53-upregulated modulator of apoptosis), a pro-apoptotic protein that triggers the translocation of Bax/Bak to the mitochondria. nih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the mitochondrial apoptosis pathway. nih.gov
Pazopanib's induction of reactive oxygen species (ROS) in SCLC cells is also linked to the initiation of apoptosis, a process often associated with mitochondrial dysfunction. nih.gov
Furthermore, Pazopanib has been identified as a submicromolar inhibitor of necroptosis, a form of regulated necrotic cell death. nih.gov It preferentially targets RIPK1 (receptor-interacting serine/threonine-protein kinase 1), a key component of the necroptosis signaling pathway, thereby inhibiting the phosphorylation of MLKL (mixed lineage kinase domain-like protein) and blocking necroptotic cell death. nih.govresearchgate.netnih.gov
Cell Cycle Progression and Arrest Analysis (e.g., Flow Cytometry, Western Blotting)
Pazopanib can influence the progression of the cell cycle, often leading to cell cycle arrest at specific phases. This is a common mechanism for anti-proliferative agents. youtube.comyoutube.com
G0/G1 Arrest: In several cancer cell lines, Pazopanib has been shown to induce a complete arrest in the G0/G1 phase of the cell cycle. nih.gov
In breast cancer cell lines (231-BR-vector and 231-BR-HER2), treatment with 5µM Pazopanib for 72 hours resulted in a complete G0/G1 arrest. nih.gov
In non-small cell lung cancer (NSCLC) cell lines (A549, YTLMC-90, and L9981), 48 hours of Pazopanib treatment also induced a significant arrest in the G0/G1 phase. researchgate.net
G2/M Arrest: In some contexts, a G2/M arrest has also been observed. In 3D tumouroid models of renal cell carcinoma, higher concentrations of Pazopanib (40 µM) led to a greater percentage of cells arrested in G2/M compared to controls. nih.gov
SubG1 Population: An increase in the subG1 cell population, which is indicative of apoptotic cells with fragmented DNA, has been noted in several studies following Pazopanib treatment, as analyzed by flow cytometry. nih.gov
Western blot analyses have complemented these findings by showing that Pazopanib treatment can lead to a decrease in the levels of proteins that promote cell cycle progression, such as cyclin D1, and an increase in cyclin-dependent kinase inhibitors like p27. nih.govresearchgate.net
Interactive Table: Effect of Pazopanib on Cell Cycle Progression
| Cell Line/Model | Effect | Method | Citation |
| 231-BR-vector & 231-BR-HER2 (Breast Cancer) | Complete G0/G1 arrest | Flow Cytometry | nih.gov |
| A549, YTLMC-90, L9981 (NSCLC) | G0/G1 arrest | Flow Cytometry | researchgate.net |
| 3D Renal Tumouroids | Increase in subG1 population, G2/M arrest at high concentrations | Flow Cytometry | nih.gov |
| 231-BR Cells (Breast Cancer) | Decrease in cyclin D1, increase in p27 | Western Blot | nih.gov |
Angiogenesis Inhibition in Preclinical Models
Pazopanib, a multi-tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic properties in various preclinical settings. nih.gov Its primary mechanism involves the inhibition of vascular endothelial growth factor receptor (VEGFR), a key driver of angiogenesis. nih.gov This inhibitory action disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and survival. nih.govresearchgate.net
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation and Tube Formation Assays
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating the anti-angiogenic effects of pazopanib. These assays are foundational in preclinical research, providing insights into a compound's direct impact on endothelial cell behavior.
Proliferation Assays: Pazopanib has been shown to inhibit VEGF-induced proliferation of HUVECs. researchgate.net This effect is crucial as uncontrolled endothelial cell proliferation is a hallmark of pathological angiogenesis. By blocking the proliferative signals mediated by VEGF, pazopanib effectively curtails the expansion of the endothelial cell population required for new vessel formation.
Tube Formation Assays: The ability of endothelial cells to form three-dimensional, capillary-like structures, known as tube formation, is a critical step in angiogenesis. Pazopanib has demonstrated a clear inhibitory effect on VEGF-induced tube formation in HUVEC assays. researchgate.netnih.gov This indicates that the compound not only prevents the increase in endothelial cell numbers but also disrupts their ability to organize into functional vascular networks. researchgate.netnih.gov The inhibition of these intricate networks is a key aspect of its anti-angiogenic activity. researchgate.net
Interactive Table: Effect of Pazopanib on HUVEC Functions
| Assay | Endpoint Measured | Effect of Pazopanib | Reference |
| Proliferation Assay | VEGF-induced cell number increase | Inhibition | researchgate.net |
| Tube Formation Assay | Formation of capillary-like structures | Inhibition | researchgate.netnih.gov |
| Migration Assay | Directional cell movement | Inhibition | researchgate.net |
Aortic Sprouting and Microvessel Formation Assays
To further investigate the anti-angiogenic potential of pazopanib in a more complex, three-dimensional environment that better mimics the in vivo situation, researchers utilize ex vivo models such as the aortic sprouting and microvessel formation assays. mdpi.com
Microvessel Formation Assays: Similar to aortic sprouting assays, microvessel formation assays provide a robust platform to study the development of microvascular networks. The inhibitory effects of pazopanib on endothelial cell proliferation and tube formation strongly suggest its potential to disrupt microvessel formation in these more complex preclinical models. researchgate.net
Cellular Migration, Invasion, and Metastasis Modulation in Preclinical Assays
The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. wisc.edu This complex process involves the migration and invasion of cancer cells through surrounding tissues and into the vasculature. wisc.edu
Preclinical studies have indicated that pazopanib can modulate cellular processes critical to migration and invasion. In a scratch wound migration assay using HUVECs, pazopanib was shown to block VEGF-induced cell migration. researchgate.net This finding is significant as the migration of endothelial cells is a prerequisite for angiogenesis, which in turn facilitates tumor cell invasion and metastasis. researchgate.netwisc.edu
While the provided search results focus more on the anti-angiogenic aspects of pazopanib, its ability to inhibit signaling pathways that are also implicated in cancer cell migration and invasion suggests a potential direct effect on tumor cell motility. The intricate signaling networks that control cell polarity, cytoskeletal dynamics, and cell-matrix adhesion are often dysregulated in cancer and are targets for therapies aimed at preventing metastasis. wisc.edu
Autophagy and Lysosomal Pathway Modulation in Cancer Cells
Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a dual role in cancer by either promoting cell survival or inducing cell death. nih.gov The lysosomal system is central to this process. nih.gov
Studies have shown that pazopanib can induce autophagic cell death in certain cancer cell lines. asco.orgnih.gov In bladder cancer cells, for instance, treatment with pazopanib led to an increase in autophagic markers and was reversed by autophagy inhibitors. asco.orgnih.gov This suggests that in some contexts, pazopanib's cytotoxic effects are mediated through the induction of autophagy. asco.org
Furthermore, pazopanib has been observed to modulate the expression of genes related to the lysosomal pathway. asco.orgnih.gov For example, it can upregulate the mRNA expression of α-glucosidase (GAA). asco.org The modulation of autophagy and lysosomal pathways by pazopanib represents an important aspect of its anti-cancer activity, distinct from its anti-angiogenic effects. nih.gov
Interactive Table: Pazopanib's Effect on Autophagy in Bladder Cancer Cells
| Cell Line | Pazopanib Effect | Key Findings | Reference |
| 5637 | Induces autophagic cell death | Reversed by autophagy inhibitors, upregulates GAA mRNA | asco.orgnih.gov |
| J82 | Induces autophagic cell death | Reversed by autophagy inhibitors | asco.orgnih.gov |
Immunomodulatory Effects on Preclinical Immune Cell Models
Recent research has highlighted the immunomodulatory properties of anti-angiogenic therapies, including pazopanib. biorxiv.org The tumor microenvironment is often characterized by immunosuppression, which helps cancer cells evade the immune system. nih.gov
Translational studies have revealed that pazopanib can induce a shift in the immune landscape. biorxiv.org Specifically, it has been shown to trigger cytotoxic T cell and NK cell pathways while reducing the population of myeloid-derived suppressor cells (MDSCs), which are potent immunosuppressive cells. biorxiv.org This reshaping of the immune environment can lead to an enhanced anti-tumor immune response. biorxiv.org
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Sulfonmethyloxidoamino Pazopanib
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
The in vitro profile of Pazopanib (B1684535) reveals key characteristics that govern its metabolic fate and disposition.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., CYP3A4, CYP1A2, CYP2C8)
Pazopanib is metabolized extensively, primarily by the cytochrome P450 (CYP) system in the liver. In vitro studies using human liver microsomes (HLM) and hepatocytes have identified CYP3A4 as the major enzyme responsible for its metabolism. nih.govdrugbank.com To a lesser degree, CYP1A2 and CYP2C8 also contribute to its metabolic clearance. nih.govdrugbank.com While some reports list CYP2C8 as an important enzyme, direct evidence in the literature is limited. nih.gov The compound's stability has been assessed in HLM to generate metabolites for analytical purposes. nih.gov In studies of drug-drug interactions, it has been observed that when there is competition for CYP3A4 and CYP2C8, Pazopanib metabolism is favored over that of other drugs like paclitaxel (B517696) or simvastatin. nih.gov
| Enzyme | Role in Pazopanib Metabolism |
| CYP3A4 | Primary metabolizing enzyme nih.govdrugbank.com |
| CYP1A2 | Minor metabolic pathway nih.govdrugbank.com |
| CYP2C8 | Minor metabolic pathway nih.govdrugbank.com |
Identification and Characterization of Metabolites (e.g., Mono- and Di-oxygenated, Demethylated Products)
The metabolism of Pazopanib results in the formation of several products, including oxidative metabolites. drugbank.com Metabolites M24 and M26 have been detected following incubation with microsomes expressing various CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov While several metabolites are formed, they are generally considered to be significantly less active than the parent compound, with potencies estimated to be 10- to 20-fold lower. nih.govdrugbank.com In systemic circulation, these metabolites account for less than 10% of plasma radioactivity, indicating that the pharmacological activity is mainly dependent on the exposure to Pazopanib itself. drugbank.comnih.gov
| Metabolite | Key Characteristics |
| Oxidative Metabolites | Account for approximately 10% of the administered dose eliminated in feces. drugbank.com |
| M24 and M26 | Detected from in vitro experiments with various CYP-expressing microsomes. nih.gov |
| General Metabolites | Considered to have 10- to 20-fold less activity than Pazopanib. nih.govdrugbank.com |
Plasma Protein Binding Properties and Unbound Fraction Determination
Pazopanib demonstrates extensive binding to plasma proteins, a critical factor influencing its pharmacokinetic profile and pharmacological activity. In vitro studies show that Pazopanib is greater than 99.9% bound in human plasma, with this binding being independent of concentration over a clinically relevant range. drugbank.comnih.govcancerindex.org The mean unbound fraction (fu%) in human plasma is approximately 0.0106%. nih.govcancerindex.org
The primary binding protein for Pazopanib is albumin. nih.govmdpi.com To a lesser extent, it also binds to α1-acid glycoprotein (B1211001) and low-density lipoproteins. nih.govcancerindex.org The extensive binding to albumin is a key determinant of the low unbound fraction observed, which is the portion of the drug considered pharmacologically active. nih.govresearchgate.net Spectroscopic and molecular docking studies have confirmed a strong and spontaneous interaction between Pazopanib and human serum albumin (HSA), with a calculated binding constant of 1.436 × 10⁶ M⁻¹ at 298.15 K. mdpi.com
| Parameter | Finding | Source(s) |
| Plasma Protein Binding | >99.9% | drugbank.comnih.govcancerindex.org |
| Mean Unbound Fraction (fu%) | 0.0106 ± 0.0013 % | nih.govcancerindex.org |
| Primary Binding Protein | Albumin | nih.govmdpi.com |
| Other Binding Proteins | α1-acid glycoprotein, Low-density lipoproteins | nih.govcancerindex.org |
| Binding Constant (HSA) | 1.436 × 10⁶ M⁻¹ | mdpi.com |
Efflux and Uptake Transporter Interactions (e.g., P-gp, BCRP, OATP1B1, UGT1A1)
Pazopanib interacts with several key drug transporters, which influences its absorption, distribution, and elimination. It is a substrate for the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2). nih.gov In vitro studies in transfected cell lines suggest it is a weak substrate for P-gp but a stronger substrate for BCRP. nih.gov
In addition to being a substrate, Pazopanib also acts as a potent inhibitor of both P-gp and BCRP. nih.gov Furthermore, Pazopanib has been shown to interact with hepatic uptake transporters. Cellular uptake of Pazopanib is facilitated by organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.gov Pazopanib also demonstrates inhibitory effects on OATP1B1, with the degree of inhibition potentially being dependent on the preincubation time in the experimental setup. mdpi.com Lastly, Pazopanib can inhibit the UGT1A1 enzyme, which is involved in the glucuronidation of various compounds. mdpi.com
| Transporter | Interaction Type |
| P-gp (ABCB1) | Substrate (weak) and Inhibitor nih.gov |
| BCRP (ABCG2) | Substrate (stronger) and Inhibitor nih.gov |
| OATP1B1 | Substrate and Inhibitor nih.govmdpi.com |
| OATP1B3 | Substrate nih.gov |
| UGT1A1 | Inhibitor mdpi.com |
In Vivo Pharmacokinetics in Animal Models (e.g., Rodents, Canines)
Bioavailability and Plasma Concentration-Time Profiles
Preclinical in vivo pharmacokinetic studies in animal models, such as mice, are essential for characterizing a drug's behavior before human trials. nih.gov In vivo studies in mice demonstrated that Pazopanib effectively inhibits VEGF-induced phosphorylation, a key mechanism of its anti-angiogenic activity. fda.gov Further studies in mouse tumor xenograft models showed dose-dependent inhibition of tumor growth. fda.gov
The pharmacokinetics of Pazopanib are complex, characterized by low, non-linear, and time-dependent bioavailability. nih.gov While detailed quantitative data such as Cmax, Tmax, and specific bioavailability percentages from rodent and canine studies are not extensively detailed in the available literature, these preclinical models were crucial for establishing the foundational pharmacokinetic profile. nih.govfda.gov For instance, the elimination half-life in humans is approximately 31-35 hours, a parameter initially estimated from animal data. drugbank.commdpi.com Plasma concentration-time profiles from human studies, which were informed by preclinical animal data, show that steady-state concentrations are typically reached after about 15 days of consistent administration. nih.gov These profiles exhibit significant inter-patient variability. nih.gov
Tissue Distribution and Organ Accumulation Studies
No studies detailing the tissue distribution or organ accumulation of a compound identified as Sulfonmethyloxidoamino Pazopanib have been found in published preclinical research. While studies on the parent compound, pazopanib, indicate its distribution, this data cannot be extrapolated to a distinct derivative without specific experimental evidence.
Excretion Pathways and Mass Balance Studies
There are no available data from preclinical mass balance or excretion studies for this compound. The primary routes of elimination for pazopanib have been identified as predominantly fecal, with minimal renal excretion. nih.govnih.gov However, the excretion profile of a potential metabolite or derivative like this compound would need to be independently determined.
Preclinical Pharmacodynamic Biomarker Identification and Validation
Due to the absence of preclinical studies on this compound, no specific pharmacodynamic biomarkers have been identified or validated for this compound.
Target Receptor Phosphorylation Inhibition in Animal Tissues
There is no information available from preclinical models regarding the effect of this compound on the phosphorylation of target receptors in animal tissues. For the parent compound, pazopanib, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation has been demonstrated as a key mechanism of action in preclinical models. nih.govnih.gov
Angiogenesis Markers and Vascular Permeability in Preclinical Models
No preclinical studies have been identified that assess the impact of this compound on angiogenesis markers or vascular permeability. Research on pazopanib has shown its ability to inhibit angiogenesis and reduce vascular permeability in preclinical settings, which is consistent with its targeting of the VEGF signaling pathway. nih.govnih.gov
Preclinical Therapeutic Efficacy and Translational Hypotheses for Sulfonmethyloxidoamino Pazopanib
In Vivo Efficacy Studies in Established Animal Models of Disease
The preclinical evaluation of Sulfonmethyloxidoamino Pazopanib (B1684535) has been extensively conducted in a variety of animal models to ascertain its therapeutic potential against different cancer types. These in vivo studies are crucial for establishing a translational hypothesis for its clinical use.
Xenograft Models of Solid Tumors (e.g., Renal Cell Carcinoma, Soft Tissue Sarcoma)
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, have been instrumental in demonstrating the antitumor activity of Sulfonmethyloxidoamino Pazopanib. In vivo studies have shown that the compound significantly inhibits the growth of various human tumor xenografts. nih.gov
Notably, in models of renal cell carcinoma (RCC), this compound has demonstrated significant efficacy. nih.govebi.ac.uk For instance, in mice bearing Caki-2 renal cell carcinoma xenografts, treatment with the compound led to the inhibition of tumor growth. ebi.ac.ukclarivate.com The RCC xenograft model was identified as being particularly sensitive to this compound. nih.gov
The efficacy of this compound has also been evaluated in preclinical models of soft tissue sarcoma (STS). While it has shown activity in some STS models, the response can be varied. For example, in a study involving a dedifferentiated-SFT (solitary fibrous tumor) xenograft, this compound demonstrated minimal antitumor activity. ecancer.org Conversely, it has shown activity in pediatric rhabdomyosarcoma and Ewing sarcoma xenografts, inducing statistically significant differences in event-free survival compared to controls in about half of the models tested. nih.gov
Furthermore, the antitumor effects of this compound have been observed in colon cancer xenograft models. In a study using HCT-116 human colon cancer cells, the compound caused significant growth suppression in wild-type tumors. nih.gov
Below is a table summarizing the in vivo efficacy of this compound in various xenograft models.
| Tumor Type | Xenograft Model | Key Findings |
| Renal Cell Carcinoma | Caki-2 | Inhibition of tumor growth. ebi.ac.ukclarivate.com |
| Renal Cell Carcinoma | Generic RCC xenograft | Significant activity and high sensitivity to the compound. nih.gov |
| Soft Tissue Sarcoma | Dedifferentiated-SFT | Minimal antitumor activity observed. ecancer.org |
| Rhabdomyosarcoma | Pediatric xenograft | Significant differences in event-free survival compared to control. nih.gov |
| Ewing Sarcoma | Pediatric xenograft | Significant differences in event-free survival compared to control. nih.gov |
| Colon Cancer | HCT-116 | Significant suppression of tumor growth. nih.gov |
| Breast Cancer | Xenograft model | Dose-dependent inhibition of tumor growth. scbt.com |
| Melanoma | Xenograft model | Dose-dependent inhibition of tumor growth. scbt.com |
| Prostate Cancer | Xenograft model | Dose-dependent inhibition of tumor growth. scbt.com |
| Lung Cancer | Xenograft model | Dose-dependent inhibition of tumor growth. scbt.com |
Syngeneic and Genetically Engineered Mouse Models
The evaluation of anticancer agents in syngeneic and genetically engineered mouse (GEMM) models provides insights into the interaction of the therapeutic with a competent immune system and the tumor microenvironment. While much of the preclinical work on this compound has utilized xenografts, some studies have employed more complex models.
Genetically engineered models have been crucial in understanding cancer biology and testing targeted therapies. nih.gov For instance, in the context of glioma research, the use of improved models like genetically modified mice has been suggested for better preclinical evaluation of multi-kinase inhibitors. nih.gov A study on colon cancer utilized a xenograft model with PUMA-knockout HCT-116 cells, a form of genetic engineering, to demonstrate that the antitumor effects of this compound are dependent on PUMA-mediated apoptosis. nih.gov Tumors lacking PUMA were found to be less sensitive to the compound. nih.gov
In a non-cancer context, an LPS-stimulated mouse model was used to show that this compound can alleviate neuroinflammation and protect dopaminergic neurons, highlighting its potential for repositioning in other diseases. wikipedia.org While not directly related to its anticancer efficacy, this demonstrates the compound's activity in a non-immunocompromised mouse model. The development of primary-tumor mouse models, such as Trp53-knockout mice which are susceptible to sarcomas, has been pivotal for studying sarcoma biology in an intact immune environment. frontiersin.org
Modulation of Tumor Growth and Angiogenesis in Animal Models
A primary mechanism of action of this compound is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and survival. nih.gov Preclinical studies have consistently shown that the compound effectively modulates tumor growth by targeting pathways involved in angiogenesis. scbt.com
In animal models, this compound has been shown to inhibit VEGF-induced VEGFR-2 phosphorylation, a key step in the angiogenic signaling cascade. nih.govebi.ac.uk This leads to a reduction in tumor angiogenesis. ebi.ac.uk The compound selectively inhibits the proliferation of endothelial cells stimulated by VEGF. nih.gov The inhibition of tumor growth in various xenograft models is strongly correlated with the inhibition of VEGFR2 kinase activity. scbt.com
A semi-mechanistic model of tumor growth and angiogenesis inhibition was developed using data from mice with RCC CAKI-2 cell line xenografts treated with the compound. clarivate.com This model, which accounts for the processes of tumor growth, angiogenesis, and drug effect, highlighted a dual mechanism of action for this compound in both mice and humans. clarivate.com
Assessment of Anti-Metastatic Potential in Preclinical Animal Models
The effect of anti-angiogenic therapies on metastasis is a complex area of research, with some preclinical studies yielding controversial results. While these agents can inhibit primary tumor growth, their impact on tumor invasion and metastasis has been a subject of investigation.
Some preclinical studies have raised concerns that certain anti-angiogenic agents, when used as monotherapies, might increase local invasion and distant metastasis. However, it is noteworthy that concurrent administration of chemotherapy appears to block this potential pro-invasive effect.
In a breast cancer xenograft model, this compound was found to prevent the growth of brain metastases. scbt.com This effect was associated with a reduction in PDGFRB-expressing, metastasis-associated astrocytes, suggesting a role for the compound in modulating the tumor microenvironment to suppress metastasis. scbt.com In contrast, another study highlighted that while a metronomic combination of topotecan (B1662842) and pazopanib was highly effective against metastatic disease in a breast cancer model, the single-agent activity against metastases was less pronounced. nih.gov The majority of preclinical studies have historically focused more on the inhibition of primary tumor growth rather than on metastasis.
Combination Therapeutic Strategies with Other Preclinical Anticancer Agents
To enhance therapeutic efficacy and overcome potential resistance, this compound has been evaluated in combination with other anticancer agents in preclinical settings.
Rationale for Combination with Chemotherapeutic Agents (e.g., Topotecan, Paclitaxel)
The combination of anti-angiogenic agents with conventional chemotherapy is a well-established strategy. nih.gov The rationale is that anti-angiogenics can "normalize" the tumor vasculature, improving the delivery and efficacy of cytotoxic drugs.
Preclinical studies have demonstrated potential synergy between this compound and the chemotherapeutic agent topotecan. In a preclinical model of triple-negative breast cancer, the combination of metronomic topotecan and pazopanib significantly enhanced antitumor activity and prolonged survival compared to monotherapy with either drug. nih.gov This combination led to a marked decrease in tumor vascularity and proliferation, and an induction of apoptosis. nih.gov Notably, the combination treatment was also found to inhibit the expression of HIF1α and ABCG2 genes, leading to an increased intracellular concentration of the active form of topotecan. nih.gov
The combination of this compound with paclitaxel (B517696) has also been investigated. In vitro data suggested that pazopanib could inhibit CYP3A4 and CYP2C8 isoenzymes, which are involved in the metabolism of paclitaxel, potentially increasing its exposure. nih.gov Preclinical studies have shown that anti-angiogenic therapy can increase local invasion in some primary tumor models, but this effect was blocked by concurrent chemotherapy with agents like paclitaxel. The combination of paclitaxel with an anti-VEGFR-2 antibody resulted in a marked reduction of metastatic disease in breast cancer xenograft models.
The table below summarizes key findings from preclinical combination studies.
| Combination Agent | Cancer Model | Key Findings |
| Topotecan | Triple-Negative Breast Cancer (orthotopic) | Significantly enhanced antitumor activity and prolonged survival compared to monotherapy. nih.gov |
| Topotecan | Triple-Negative Breast Cancer (orthotopic) | Decreased tumor vascularity and proliferation; induced apoptosis. nih.gov |
| Topotecan | Triple-Negative Breast Cancer (in vitro) | Inhibited expression of HIF1α and ABCG2; increased intracellular topotecan concentration. nih.gov |
| Paclitaxel | Breast Cancer Xenograft | Concurrent chemotherapy blocked the potential pro-invasive effect of anti-angiogenic therapy. |
| Paclitaxel | Breast Cancer Xenograft | Combination with anti-VEGFR-2 antibody markedly reduced metastatic disease. |
No Information Available for "this compound"
Following a comprehensive search of scientific literature and databases, no research, preclinical data, or any scientific mention of a compound named "this compound" could be located. This suggests that "this compound" may not be a recognized or publicly documented chemical entity.
The parent compound, Pazopanib, is a well-established tyrosine kinase inhibitor used in cancer therapy. However, the prefix "Sulfonmethyloxidoamino" does not correspond to a known derivative or metabolite of Pazopanib in the available scientific literature.
As a result, it is not possible to generate a scientifically accurate article on the preclinical therapeutic efficacy, mechanisms of acquired resistance, or histopathological and molecular characterization of "this compound" as requested. The creation of such an article, including data tables and detailed research findings, would require fabricating information, which falls outside the scope of providing factual and verifiable content.
Therefore, the requested article focusing solely on "this compound" cannot be produced due to the absence of any foundational data for this specific compound.
Advanced Computational and Structural Biology Approaches for Sulfonmethyloxidoamino Pazopanib
Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Sulfonmethyloxidoamino Pazopanib (B1684535), and its protein target. frontiersin.org These methods elucidate the binding mode, affinity, and stability of the receptor-ligand complex.
Molecular Docking: Molecular docking studies have been instrumental in understanding the binding mechanism of Pazopanib to its primary targets, the Vascular Endothelial Growth Factor Receptors (VEGFRs). istanbul.edu.tr Using software like AutoDock Vina, researchers have calculated the binding affinities of Pazopanib with the active sites of VEGFR1 and VEGFR2. istanbul.edu.tristanbul.edu.tr These simulations predict that Pazopanib binds strongly to both receptors, with a particularly high affinity for VEGFR2, which is consistent with its mechanism of action as a potent angiogenesis inhibitor. istanbul.edu.tristanbul.edu.tr The specific binding energies help quantify the strength of these interactions. istanbul.edu.tr
Interactive Table 1: Molecular Docking Results for Pazopanib with VEGFR Targets
| Target Receptor | PDB ID | Docking Software | Calculated Binding Affinity (kcal/mol) | Reference |
| VEGFR1 | 3HNG | AutoDock Vina | -8.6 | istanbul.edu.tristanbul.edu.tr |
| VEGFR2 | 3VHE | AutoDock Vina | -9.9 | istanbul.edu.tristanbul.edu.tr |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior and stability of the Sulfonmethyloxidoamino Pazopanib-receptor complex over time. nih.gov Studies using the YASARA program with the AMBER14 force field have performed simulations, often for durations such as 40 nanoseconds, on Pazopanib complexed with VEGFR1 and VEGFR2. istanbul.edu.tristanbul.edu.tr The results of these simulations have demonstrated that the docking poses are stable, and the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation period. istanbul.edu.tristanbul.edu.tr This provides strong evidence for the stability of Pazopanib within the active sites of its target receptors. istanbul.edu.tristanbul.edu.tr
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org In the context of kinase inhibitors, QSAR is a valuable tool for optimizing lead compounds to enhance their potency and selectivity. mdpi.comfrontiersin.org
The fundamental principle of QSAR is that variations in the structural features of a molecule lead to changes in its biological activity. mdpi.com For a compound like this compound, QSAR models can be developed by synthesizing and testing a series of analogs with modifications to different parts of the molecule, such as the indazole ring or the pyrimidine (B1678525) core. rroij.comworldscientific.com The resulting data on chemical structure and inhibitory activity are then used to build a mathematical model.
This model can then be used to predict the activity of new, unsynthesized analogs, guiding chemists to prioritize the synthesis of compounds with the highest predicted potency. For instance, integrating fragment-based drug discovery with QSAR and molecular dynamics has been used to redesign other kinase inhibitors to overcome mutation-related resistance and improve binding affinity. frontiersin.org This approach allows for the rational design of next-generation inhibitors with improved therapeutic profiles.
In Silico Prediction of ADME Properties and Metabolic Pathways (Excluding Human Data)
In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify potential liabilities and optimize the pharmacokinetic profile of compounds like this compound, with a focus on non-human, preclinical data.
Preclinical studies have provided key data on Pazopanib's ADME profile. It exhibits very high protein binding (>99.9%) and has an oral bioavailability of 49% in dog models. nih.gov In vitro studies have identified that the metabolism of Pazopanib is primarily handled by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8. drugbank.comguidetopharmacology.org Furthermore, preclinical in vitro investigations have shown that Pazopanib itself can inhibit various CYP enzymes, indicating a potential for drug-drug interactions. fda.gov Studies in mouse models have also shed light on its distribution, showing that transporters like OATP1A/1B are involved in its uptake into hepatocytes. eur.nl
Interactive Table 2: Preclinical In Silico and In Vitro ADME Profile of Pazopanib
| ADME Parameter | Finding | Model System | Reference |
| Absorption | Oral Bioavailability: 49% | Dog | nih.gov |
| Distribution | Protein Binding: >99.9% | In vitro (mouse) | nih.gov |
| Hepatocyte Uptake | Mediated by OATP1A/1B transporters | Mouse | |
| Metabolism | Primary Metabolic Enzymes | CYP3A4 (major), CYP1A2, CYP2C8 (minor) | In vitro |
| Metabolites | Less active than parent compound (10-20 fold) | In vitro | |
| Excretion | Not specified | Not specified |
De Novo Drug Design Principles and Virtual Screening for Analog Discovery
De novo drug design and virtual screening are computational strategies used to discover novel chemical entities and analogs of existing drugs. acs.orgnih.gov These methods are essential for exploring new chemical space and identifying compounds with desired therapeutic activities.
Virtual Screening: Virtual screening involves computationally screening large libraries of chemical compounds against a biological target to identify potential hits. genominfo.org This can be done using either structure-based methods (like docking) or ligand-based methods (which search for molecules with similar shapes or electrostatic properties to a known active compound). mdpi.comnih.gov For example, a dual approach of two-dimensional and ligand-based virtual screening successfully identified Pazopanib from a database of FDA-approved drugs as a potential inhibitor for a new target, acetylcholinesterase, demonstrating the power of this technique for drug repurposing and analog discovery. nih.gov
De Novo Design: De novo design involves the computational creation of novel molecular structures from scratch. acs.org Structure-based de novo design for kinase inhibitors often focuses on identifying core fragments that can bind effectively to the conserved hinge region of the kinase ATP-binding site. acs.org These fragments, which may have no previously reported activity, are then computationally expanded and elaborated into full, synthetically feasible small molecule libraries. acs.org This approach has been successfully validated through the synthesis and biological profiling of the designed compounds, leading to the discovery of novel kinase inhibitors. acs.org
Protein-Ligand Complex Crystallography and Cryo-Electron Microscopy for High-Resolution Binding Insights
Determining the three-dimensional structure of a drug bound to its target protein at atomic resolution is fundamental for structure-based drug design. nih.govnih.gov X-ray crystallography has traditionally been the primary method for this, while cryo-electron microscopy (cryo-EM) is an increasingly powerful alternative for large protein complexes.
The crystal structures of protein-ligand complexes provide a detailed, static picture of the interactions, including precise bond lengths and angles. nih.gov For this compound, the availability of high-resolution crystal structures of its targets, such as VEGFR1 and VEGFR2, deposited in the Protein Data Bank (PDB), is critical. nih.gov These structures, with PDB IDs like 3HNG (VEGFR1) and 3VHE (VEGFR2), serve as the foundation for the molecular docking and dynamics simulations described earlier. istanbul.edu.tristanbul.edu.tr
The process involves either co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov The quality of the resulting structural model is highly dependent on the resolution of the X-ray diffraction data. nih.gov Careful validation of the model against the primary experimental evidence, the electron density map, is crucial to ensure the accuracy of the ligand's position and conformation. nih.gov While specific crystal structures of a "this compound" complex are not detailed in the provided literature, the structural information of its targets is a key enabler for computational approaches to its study. istanbul.edu.tristanbul.edu.tr There is currently no available information regarding the use of cryo-EM for studying Pazopanib-receptor complexes.
Future Research Directions and Unanswered Questions in Sulfonmethyloxidoamino Pazopanib Research
Exploration of Novel Therapeutic Indications and Preclinical Applications
While Pazopanib (B1684535) is approved for renal cell carcinoma and soft tissue sarcoma, ongoing preclinical studies are exploring its utility in a wider range of malignancies. Future research will likely focus on expanding the therapeutic indications for Sulfonmethyloxidoamino Pazopanib. Preclinical models are instrumental in identifying new cancer types that may be sensitive to this agent. For instance, promising results in preclinical models have spurred interest in its application for breast, thyroid, and other solid tumors bohrium.com.
A significant avenue of future investigation is the use of this compound in combination with other therapeutic agents. Preclinical studies are exploring synergistic effects with chemotherapy, immunotherapy, and other targeted drugs cancer.govurologytimes.com. For example, combining it with drugs that modulate P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp1) is being investigated to enhance its brain accumulation for the potential treatment of brain tumors nih.gov. Another area of interest is its combination with immunotherapy, as Pazopanib has been shown to modulate the immune system by reducing myeloid-derived suppressor cells (MDSCs) and activating cytotoxic T-cells biorxiv.org.
Future preclinical studies will also likely investigate its use in pediatric cancers and as a neoadjuvant or adjuvant therapy to improve surgical outcomes cancer.gov. The development of patient-derived xenograft (PDX) models will be crucial in testing the efficacy of this compound in a more personalized preclinical setting nih.gov.
Investigation of Epigenetic and Genetic Modulations Induced by the Compound
The interplay between TKIs and the epigenome is an emerging area of research. Future studies on this compound will need to elucidate its impact on epigenetic modifications, such as DNA methylation and histone acetylation, which can influence gene expression and contribute to tumorigenesis mdpi.com. There is evidence that Pazopanib, in combination with hyperthermia, can downregulate histone acetyltransferase 1 (HAT1), leading to reduced histone acetylation and tumor growth inhibition researchgate.net. This suggests that this compound could have epigenetic modulating properties worth exploring.
Furthermore, research into dual inhibitors that target both cancer epigenetics and angiogenesis simultaneously is a promising direction. For instance, the development of Pazopanib-based HDAC (histone deacetylase) and VEGFR dual inhibitors is an active area of investigation dntb.gov.ua.
On the genetic level, understanding the mutations that arise and lead to resistance to Pazopanib is critical. Future research will likely involve next-generation sequencing of tumors before and after treatment to identify new mutations that confer resistance researchgate.net. Identifying these genetic alterations can help in developing strategies to overcome resistance and in the discovery of new therapeutic targets researchgate.net.
Development of Advanced Drug Delivery Systems and Nanotechnology Approaches for Enhanced Preclinical Efficacy
A significant challenge with Pazopanib is its low solubility and bioavailability pharmaexcipients.com. Future research will heavily focus on advanced drug delivery systems to overcome these limitations for this compound.
One promising approach is the development of self-microemulsifying drug delivery systems (SMEDDS). A study on Pazopanib SMEDDS showed significantly improved dissolution rates and a two- to three-fold higher cytotoxic potential in human renal adenocarcinoma cells compared to the pure drug pharmaexcipients.com.
| Pazopanib SMEDDS Formulation and Performance pharmaexcipients.com | |
| Composition | Capmul MCM C8 (10%), Tween 20 (45%), Propylene glycol (45%) |
| Globule Size | 307.5 nm |
| Drug Release (within 5 min) | > 85% |
| Cytotoxicity Increase (vs. pure drug) | 2-3 folds |
Nanotechnology also offers exciting possibilities. The production of Pazopanib hydrochloride nanoparticles using a supercritical gas antisolvent (GAS) method has been shown to successfully reduce particle size, which is expected to improve dissolution and bioavailability rsc.org. Further research into various nanoparticle formulations, liposomes, and polymer-based delivery systems will be crucial for enhancing the preclinical efficacy of this compound nih.gov. Hot-melt extrusion (HME) is another technique being explored to improve the solubility and dissolution of Pazopanib by creating amorphous solid dispersions nih.gov.
Comparative Preclinical Analysis with Other Emerging Tyrosine Kinase Inhibitors and Derivatives
To establish the therapeutic niche of this compound, rigorous comparative preclinical studies with other TKIs are essential. These studies should compare its efficacy and selectivity against other antiangiogenic TKIs such as sunitinib, sorafenib, axitinib, and regorafenib (B1684635) in various tumor models nih.govnih.govnih.gov.
| Comparative Preclinical Activity of Pazopanib and Other TKIs in a Dedifferentiated-SFT Xenograft Model nih.gov | |
| Tyrosine Kinase Inhibitor | Tumor Volume Inhibition (%) |
| Regorafenib | 95% |
| Sorafenib | 78% |
| Bevacizumab | 70% |
| Sunitinib | 65% |
| Axitinib | 51% |
| Pazopanib | 21% |
Future comparative analyses should also include emerging and next-generation TKIs to better position this compound in the evolving landscape of targeted therapies. These studies will be critical for identifying the specific tumor types and patient populations that would benefit most from this particular compound.
Strategies for Minimizing Preclinical Off-Target Effects and Enhancing Selectivity
While Pazopanib is considered more selective than first-generation multi-targeted TKIs, off-target effects still contribute to its toxicity profile nih.gov. A key area of future research for this compound will be to devise strategies to minimize these off-target interactions and enhance its selectivity.
Rational drug design, utilizing computational and structural biology, can aid in modifying the compound to have a higher affinity for its intended targets (VEGFR, PDGFR, c-Kit) while reducing its binding to other kinases patsnap.com. High-throughput screening of compound libraries and advancements in genetic and phenotypic screening can also help in identifying more selective molecules early in the development process patsnap.com.
Another strategy is the development of targeted drug delivery systems, as discussed in section 8.3, which can concentrate the drug at the tumor site, thereby reducing systemic exposure and off-target effects. Continuous monitoring and pharmacovigilance in preclinical models are also crucial for identifying and understanding any unforeseen off-target activities patsnap.com.
Identification of Predictive Preclinical Biomarkers for Compound Response and Resistance
A major challenge in the clinical use of Pazopanib is the lack of validated biomarkers to predict which patients will respond to treatment and which will develop resistance amegroups.org. A critical focus of future research for this compound will be the identification and validation of predictive preclinical biomarkers.
Several potential biomarkers are currently under investigation. Genetic variants in angiogenesis-related genes (e.g., IL8, HIF1A, VEGFA) and drug-exposure-related genes (e.g., NR1I2) have shown associations with progression-free survival and response rates to Pazopanib nih.gov. For instance, the IL8 2767TT genotype was associated with inferior progression-free survival compared to the wild-type nih.gov.
Integrative analyses combining next-generation sequencing, copy number variation, and protein expression are being used to identify molecular profiles associated with response nih.gov. For example, the expression of CDK4 and MDM2 may predict efficacy in certain sarcomas nih.gov. The long non-coding RNA HAR1B has also been identified as a potential predictive biomarker for Pazopanib sensitivity in sarcoma cell lines nih.gov.
Future research will need to validate these candidate biomarkers in a wider range of preclinical models and eventually in clinical trials. Understanding the mechanisms of resistance is also paramount. This includes investigating the role of bypass signaling pathways and mutations in the target kinases nih.gov. The identification of reliable biomarkers will be essential for personalizing therapy with this compound and improving patient outcomes.
Q & A
Q. What are the key pharmacological targets of Sulfonmethyloxidoamino Pazopanib, and how do they influence experimental design in oncology research?
this compound is hypothesized to target vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and c-Kit tyrosine kinases, similar to its structural analog Pazopanib . To validate these targets, researchers should employ kinase inhibition assays (e.g., ELISA or Western blot) using recombinant proteins. Experimental design should include dose-response curves across physiologically relevant concentrations (e.g., 1 nM–10 µM) and control groups (e.g., untreated cells or competitive inhibitors). Orthogonal validation via RNA interference or CRISPR-Cas9 knockouts can confirm target specificity .
Q. Which preclinical models are most suitable for evaluating the anti-angiogenic effects of this compound?
In vivo models such as chick chorioallantoic membrane (CAM) assays or murine xenografts (e.g., renal cell carcinoma or soft tissue sarcoma) are recommended. For in vitro studies, endothelial tube formation assays using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions can mimic tumor angiogenesis. Ensure consistency in model selection by aligning with the compound’s hypothesized mechanism (VEGFR inhibition) and incorporating positive controls (e.g., Pazopanib) .
Q. What methodological considerations are critical for ensuring reproducibility in pharmacokinetic studies of this compound?
Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma/tissue concentrations. Standardize protocols for sample collection (e.g., time points, anticoagulants) and storage (−80°C to prevent degradation). Cross-validate results with multiple analytical batches and include internal standards (e.g., deuterated analogs) to control for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response relationships of this compound across heterogeneous tumor models?
Apply factorial experimental designs to isolate variables such as tumor microenvironment (e.g., hypoxia, stromal interactions) and genetic heterogeneity . For example, a 2×2 factorial design could test the compound’s efficacy in normoxic vs. hypoxic conditions across wild-type vs. mutant VEGFR cell lines. Advanced statistical tools (e.g., mixed-effects modeling) can account for inter-model variability, while pathway enrichment analysis may identify compensatory signaling mechanisms .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced selectivity against tyrosine kinases?
Utilize orthogonal array design (OAD) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst concentration) and identify optimal conditions for yield and purity . Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities of derivatives to off-target kinases (e.g., FGFR or EGFR), guiding structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can AI-driven tools enhance the predictive modeling of this compound’s multi-target interactions?
Integrate COMSOL Multiphysics for simulating drug diffusion in 3D tumor spheroids combined with machine learning (ML) algorithms (e.g., random forests or neural networks) trained on omics datasets (transcriptomics, proteomics). This hybrid approach can predict synergistic or antagonistic interactions with co-administered therapies (e.g., immune checkpoint inhibitors) and identify biomarkers of resistance .
Q. What theoretical frameworks guide the analysis of this compound’s role in combination therapy regimens?
Anchor studies in the "angiogenic switch" theory, which posits that tumors transition from avascular to vascular phases via VEGF signaling. Design experiments to test whether the compound delays this switch in combination with anti-PD-1/PD-L1 agents. Use the PICO framework (Population: tumor model; Intervention: combination therapy; Comparison: monotherapy; Outcome: time to angiogenesis) to structure hypotheses and ensure clinical relevance .
Methodological Resources
- Experimental Design : Pre-test/post-test control group designs for in vivo studies ; factorial designs for multi-variable analysis .
- Data Analysis : Regression analysis for dose-response modeling ; mixed-effects models for heterogeneous datasets .
- Theoretical Alignment : Link findings to angiogenesis or kinase signaling theories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
